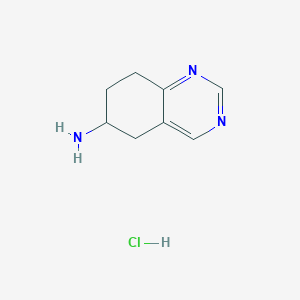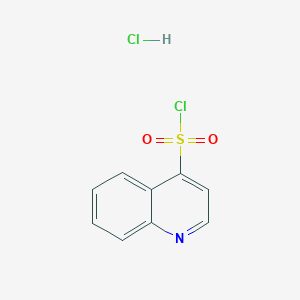![molecular formula C28H18Br2N2O6 B12451827 4,4'-Bis{[(3-bromophenyl)carbonyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B12451827.png)
4,4'-Bis{[(3-bromophenyl)carbonyl]amino}biphenyl-3,3'-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis{[(3-bromophenyl)carbonyl]amino}biphenyl-3,3’-dicarboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its biphenyl core, which is substituted with bromophenyl carbonyl and carboxylic acid groups. The presence of bromine atoms and carbonyl groups imparts unique chemical properties to this compound, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis{[(3-bromophenyl)carbonyl]amino}biphenyl-3,3’-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of Bromophenyl Carbonyl Groups: The bromophenyl carbonyl groups can be introduced through a Friedel-Crafts acylation reaction, where bromobenzoyl chloride reacts with the biphenyl core in the presence of a Lewis acid catalyst.
Addition of Carboxylic Acid Groups: The carboxylic acid groups can be introduced through a carboxylation reaction, where the biphenyl derivative is treated with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis{[(3-bromophenyl)carbonyl]amino}biphenyl-3,3’-dicarboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted biphenyl derivatives.
Scientific Research Applications
4,4’-Bis{[(3-bromophenyl)carbonyl]amino}biphenyl-3,3’-dicarboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-Bis{[(3-bromophenyl)carbonyl]amino}biphenyl-3,3’-dicarboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,3’-Diamino-4,4’-dicarboxylic acid-1,1’-Biphenyl: This compound shares a similar biphenyl core but differs in the substitution pattern, leading to distinct chemical properties and applications.
Biphenyl-4,4’-dicarboxylic acid: Another related compound with carboxylic acid groups but lacking the bromophenyl carbonyl groups.
Properties
Molecular Formula |
C28H18Br2N2O6 |
|---|---|
Molecular Weight |
638.3 g/mol |
IUPAC Name |
2-[(3-bromobenzoyl)amino]-5-[4-[(3-bromobenzoyl)amino]-3-carboxyphenyl]benzoic acid |
InChI |
InChI=1S/C28H18Br2N2O6/c29-19-5-1-3-17(11-19)25(33)31-23-9-7-15(13-21(23)27(35)36)16-8-10-24(22(14-16)28(37)38)32-26(34)18-4-2-6-20(30)12-18/h1-14H,(H,31,33)(H,32,34)(H,35,36)(H,37,38) |
InChI Key |
XAKLEMXNGCOVOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC(=CC=C4)Br)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(2-Methylpropanoyl)carbamothioyl]amino}benzoic acid](/img/structure/B12451749.png)
![2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4-propylphenol](/img/structure/B12451755.png)
![6-[(2-Chlorobenzyl)sulfanyl]-2,3'-bipyridine-5-carbonitrile](/img/structure/B12451758.png)
![(2R,3R,4S,5R)-2-(4-Difluoromethyl-6-(3,4-dimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12451768.png)
![4-[5,7-Dichloro-2-(2-methylprop-1-en-1-yl)-1-benzofuran-3-yl]morpholine](/img/structure/B12451776.png)
![1,2-Dihydro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione](/img/structure/B12451779.png)
![N'~1~,N'~4~-bis[(2-methylphenoxy)acetyl]butanedihydrazide](/img/structure/B12451786.png)

![Methyl {4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-3-phenyl-2-thioxoimidazolidin-1-yl}acetate](/img/structure/B12451792.png)
![[({[(2S,3R,4S,5R,6R)-4,5-bis({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)-6-[({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)methyl]-2-{[(2R,3S,4S,5R)-3,4,5-tris({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)-2-[({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)methyl]oxolan-2-yl]oxy}oxan-3-yl]oxy}sulfonyl)oxy]alumanediol](/img/structure/B12451806.png)
![4-methoxy-N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12451811.png)
![4-chloro-N-[3-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]benzamide](/img/structure/B12451817.png)


